2,2-Difluoropentan-1-ol
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Overview
Description
2,2-Difluoropentan-1-ol is an organic compound with the molecular formula C5H10F2O It is a type of alcohol where two fluorine atoms are attached to the second carbon of the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoropentan-1-ol can be achieved through several methods. One common approach involves the fluorination of pentan-1-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The process may include steps such as purification and distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoropentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different fluorinated hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2-difluoropentanone, while reduction could produce 2,2-difluoropentane.
Scientific Research Applications
2,2-Difluoropentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoropentan-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and interaction with enzymes or receptors. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoroethanol
- 2,2-Difluoropropanol
- 2,2-Difluorobutanol
Uniqueness
2,2-Difluoropentan-1-ol is unique due to its specific chain length and the position of the fluorine atoms. This configuration can result in distinct chemical and physical properties compared to other fluorinated alcohols, making it valuable for specific applications.
Properties
IUPAC Name |
2,2-difluoropentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2O/c1-2-3-5(6,7)4-8/h8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBXIGYEGIKXLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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